molecular formula C24H28N2O5 B110331 Delapril diacid CAS No. 83398-08-7

Delapril diacid

カタログ番号 B110331
CAS番号: 83398-08-7
分子量: 424.5 g/mol
InChIキー: PHASTBJLWIZXKB-KKSFZXQISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delapril is an ACE inhibitor used as an antihypertensive drug . It is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid . These metabolites bind completely to and inhibit angiotensin-converting enzyme (ACE), hence blocking angiotensin I to angiotensin II conversion .


Molecular Structure Analysis

Delapril has a molecular formula of C26H32N2O5 and a molar mass of 452.551 g·mol −1 . The structure is complex, with multiple functional groups.


Chemical Reactions Analysis

Delapril is a prodrug; it is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid . These metabolites bind completely to and inhibit angiotensin-converting enzyme (ACE), hence blocking angiotensin I to angiotensin II conversion .

科学的研究の応用

Pharmacokinetic and Pharmacologic Properties

Delapril, a carboxy-alkyl-dipeptide, is primarily converted to active metabolites, including delapril diacid (M-I) and 5-hydroxy-indane diacid (M-III), which are excreted in urine. These metabolites exhibit high lipophilicity, leading to effective inhibition of vascular angiotensin-converting enzyme (ACE) compared to other ACE inhibitors. Delapril's marked and long-lasting antihypertensive action has been observed in various experimental models of hypertension. Notably, it also improves survival rates and prevents the development of stroke, cardiac hypertrophy, and renal sclerosis in specific hypertensive rat models (Razzetti & Acerbi, 1995).

Antihypertensive Activity

Delapril acts as a prodrug, converting into active metabolites that inhibit ACE, block the conversion of angiotensin I to angiotensin II, and decrease angiotensin II-induced aldosterone secretion. This results in vasodilation and increased sodium and water excretion, contributing to its antihypertensive effects. The efficacy of delapril in reducing hypertension and improving endothelial function has been demonstrated in various studies, highlighting its potential as a treatment option for hypertension in patients with conditions like essential hypertension and chronic renal failure (Clinical Pharmacology & Therapeutics, 1987).

Mechanism in Hypertension Control

Delapril's antihypertensive mechanism relates to the suppression of vascular angiotensin II release in hypertensive rats. This suggests a significant role of vascular renin-angiotensin system (RAS) in controlling arterial tone, with delapril inhibiting vascular angiotensin II release and thus exerting its antihypertensive effect. Such findings reinforce delapril's role in hypertension treatment, particularly by targeting the vascular RAS (Mizuno et al., 1991).

Renoprotective and Cardiovascular Effects

Delapril has shown benefits beyond blood pressure control, including renoprotective effects and improving cardiovascular health. Its impact on reducing microalbuminuria, stabilizing serum creatinine levels, and reducing left ventricular mass in hypertensive patients, particularly those with diabetes mellitus, highlights its potential for managing hypertension with co-existing conditions (Fogari, 2007).

Safety And Hazards

Delapril is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

将来の方向性

The use of ACE inhibitors like Delapril is widespread in the management of essential hypertension, stable chronic heart failure, myocardial infarction (MI), and diabetic nephropathy . There is an increasing number of new agents being added to the list of ACE inhibitors, which could lead to advancements in the treatment of these conditions .

特性

IUPAC Name

(2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-16(25-21(24(30)31)12-11-17-7-3-2-4-8-17)23(29)26(15-22(27)28)20-13-18-9-5-6-10-19(18)14-20/h2-10,16,20-21,25H,11-15H2,1H3,(H,27,28)(H,30,31)/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHASTBJLWIZXKB-KKSFZXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232315
Record name Delapril diacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delapril diacid

CAS RN

83398-08-7
Record name Delapril diacid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083398087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delapril diacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50A464U6E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delapril diacid
Reactant of Route 2
Reactant of Route 2
Delapril diacid
Reactant of Route 3
Delapril diacid
Reactant of Route 4
Delapril diacid
Reactant of Route 5
Delapril diacid
Reactant of Route 6
Delapril diacid

Citations

For This Compound
23
Citations
H Shionoiri, G Yasuda, A Ikeda, T Ohta… - Clinical …, 1987 - Wiley Online Library
… Orally administered delapril is a prodrug and must be deesterified to its active metabolites, delapril diacid and 5-hydroxy delapril diacid. The pharmacokinetic parameters for delapril, …
Number of citations: 21 ascpt.onlinelibrary.wiley.com
K Mizuno, M Tani, S Niimura… - American Journal of …, 1991 - academic.oup.com
… Another active metabolite, delapril diacid (DPD), when added to the perfusion medium (10- 9 to 5 X 10"5 mol/L), suppressed the Ang II release in a dose-dependent manner. The …
Number of citations: 7 academic.oup.com
K Minamisawa, H Shionoiri, K Sugimoto… - … drugs and therapy, 1990 - Springer
… ters for two active ACE inhibitor metabolites, delapril diacid and 5-hydroxydelapril diacid, and … The half-lives and AUCs of 5-hydroxydelapril diacid slightly increased in the IRF group. In …
Number of citations: 3 link.springer.com
H Shionoiri, G Yasuda, Y Abe, H Yoshimura… - Clinical …, 1987 - europepmc.org
… metabolites (delapril diacid and 5-hydroxy delapril diacid) … /2) of delapril diacid and 5-OH-delapril diacid were 4.69, 12.88 … In EH, the t1/2 of delapril diacid and 5-OH-delapril diacid …
Number of citations: 18 europepmc.org
K Mizuno, M Tani, S Niimura… - Clinical and experimental …, 1991 - Wiley Online Library
… An active metabolite of DP, delapril diacid (DPD), when added to the perfusion medium, suppressed the Ang I1 release in a dose-dependent manner in the two strains. Oral …
Number of citations: 16 onlinelibrary.wiley.com
K Mizuno, S Niimura, M Tani, H Haga… - American Journal of …, 1991 - academic.oup.com
… Similarly, as shown in Figure 2, delapril diacid (10"9 to 5 X 10~6 mol/L) elicited a significant … (F = 12.14, Ρ < .001), at the highest concentration of delapril diacid (5 X 10~6 mol/L), a …
Number of citations: 21 academic.oup.com
YH Kim, CK Park, HS Seo, WJ Shim… - Korean Circulation …, 1992 - synapse.koreamed.org
… 는 달리 Sulhydrvi기가 없으며 Captopril이 나 enalapril에 있는 proline ring 대신 alanyl-glvcine을 가지고 경구투여후 체내에서 2가지 활성제 (delapri diacid, M-II & 5-hydroxy delapril diacid, …
Number of citations: 9 synapse.koreamed.org
V Hutt, G Pabst, C Dilger, G Poli, D Acerbi - European journal of drug …, 1994 - Springer
… converted into two active metabolites, delapril diacid (CV-3317COOH, Ml) and 5-hydroxy delapril diacid (CV-3317(5-0H)-COOH, M3) derived from delapril diacid, both of which are …
Number of citations: 16 link.springer.com
ML Otero, G Parisi, A Maffei, C Vecchione, G Lembo… - Advances in …, 2006 - Springer
… It is an esterified prodrug that is converted in vivo to its active metabolites—delapril diacid (M-1) and 5-hydroxy delapril diacid (M-3).The vast body of evidence collected by various …
Number of citations: 3 link.springer.com
T Miyakawa, K Minamisawa, Y Yamada… - American Journal of …, 1991 - academic.oup.com
In order to investigate the effect of delapril, a new angiotensin converting enzyme inhibitor, on the diurnal variation of arterial pressure in patients with essential hypertension, this study …
Number of citations: 9 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。